H-D-Phe-Pna

Overview

Description

H-D-Phe-Pna is a colorimetric substrate for plasma kallikrein . Plasma kallikrein preferentially binds to and cleaves the D-Pro-Phe-Arg (PFR) peptide sequence to release p-nitroanilide (pNA), which can be quantified by colorimetric detection at 405 nm as a measure of plasma kallikrein activity .

Synthesis Analysis

The synthesis of H-D-Phe-Pna involves complex biochemical processes. A study published in Nature Communications introduced a method to profile protease activity based on isolation of protease products from native lysates using a 96FASP filter . This method is significantly faster, cheaper, technically less demanding, easy to multiplex, and produces accurate protease fingerprints .Molecular Structure Analysis

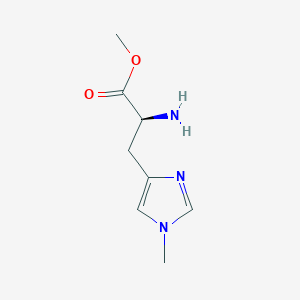

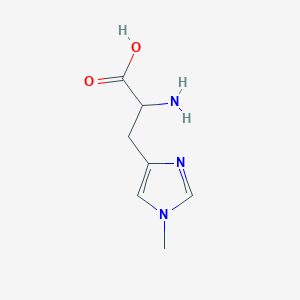

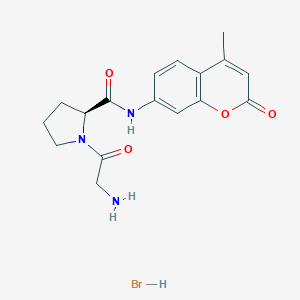

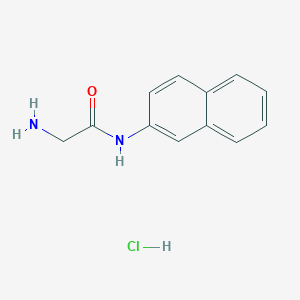

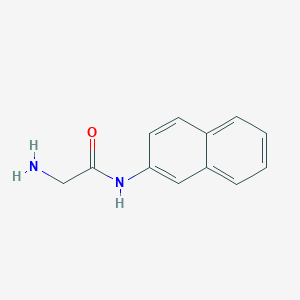

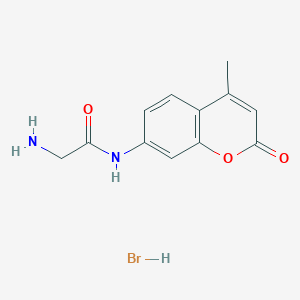

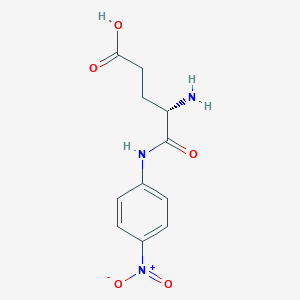

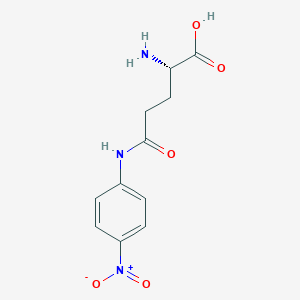

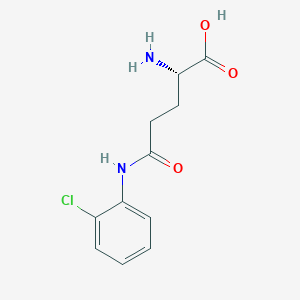

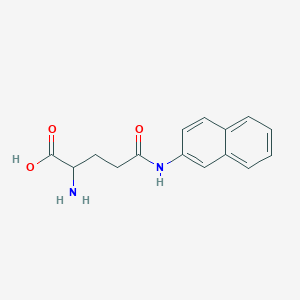

The molecular formula of H-D-Phe-Pna is C15H15N3O3 . Its molecular weight is 285.30 g/mol . The IUPAC name is (2R)-2-amino-N-(4-nitrophenyl)-3-phenylpropanamide .Chemical Reactions Analysis

H-D-Phe-Pna is specific for thrombin and is used to measure antithrombin-heparin cofactor (AT-III) . The AT-III assay using H-D-Phe-Pip-Arg-pNA is sensitive, accurate, and easy to perform .Physical And Chemical Properties Analysis

The physical and chemical properties of H-D-Phe-Pna include a molecular weight of 285.30 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 285.11134135 g/mol .Scientific Research Applications

Biochemical Assays

“H-D-Phe-Pna” is commonly used as a chromogenic substrate for thrombin in biochemical assays. The compound, upon cleavage by thrombin, releases p-nitroaniline (pNA), which can be measured photometrically to determine thrombin activity .

Enzyme Activity Determination

In enzymatic studies, “H-D-Phe-Pna” is utilized to measure the activity based on the absorbance difference between the formed pNA and the original substrate .

Antimicrobial Applications

Peptide Nucleic Acid (PNA) conjugates, which include “H-D-Phe-Pna”, have been explored for their potential in antibacterial and antiviral applications. These conjugates are tested primarily as carriers of PNA to enhance cell penetration .

Molecular Recognition

Due to its unique structure, “H-D-Phe-Pna” exhibits improved binding affinity towards complementary DNA/RNA sequences, making it valuable in molecular recognition studies .

Growth Hormone Release Studies

“H-D-Phe-Pna” related peptides have been synthesized and assessed for their growth hormone releasing activity, showing remarkable effects in various species, including humans .

Mechanism of Action

Target of Action

H-D-Phe-Pna, also known as H-D-Phe-Pip-Arg-pNA (S-2238), is a chromogenic substrate that is patterned after the N-terminal portion of the A alpha chain of fibrinogen . The primary target of H-D-Phe-Pna is thrombin , a serine protease that plays a crucial role in the coagulation cascade .

Mode of Action

H-D-Phe-Pna interacts with thrombin by mimicking the natural substrate of thrombin, which is the N-terminal portion of the A alpha chain of fibrinogen . This compound is specific for thrombin and is used to measure antithrombin-heparin cofactor (AT-III) . The interaction of H-D-Phe-Pna with thrombin results in the cleavage of the compound, releasing p-nitroaniline (pNA), a chromophore .

Biochemical Pathways

The action of H-D-Phe-Pna primarily affects the coagulation cascade, specifically the thrombin-mediated conversion of fibrinogen to fibrin . By acting as a substrate for thrombin, H-D-Phe-Pna indirectly influences the formation of the fibrin clot. The release of pNA upon cleavage by thrombin can be used to monitor the activity of thrombin and, by extension, the progression of the coagulation cascade .

Pharmacokinetics

The compound is known to be soluble in water , which suggests that it could be readily absorbed and distributed in the body. The compound’s stability and solubility may also influence its bioavailability .

Result of Action

The cleavage of H-D-Phe-Pna by thrombin results in the release of pNA . The rate of pNA formation, which can be measured photometrically at 405 nm, is proportional to the enzymatic activity of thrombin . Therefore, the action of H-D-Phe-Pna allows for the quantification of thrombin activity, providing valuable information about the status of the coagulation cascade .

Action Environment

The action of H-D-Phe-Pna is influenced by environmental factors such as temperature and pH . For instance, the compound is stable for more than 6 months at 2-8°C . Additionally, the compound is hygroscopic and should be stored dry to maintain its stability . Contamination by microorganisms may cause hydrolysis . Therefore, the efficacy and stability of H-D-Phe-Pna are dependent on the careful control of these environmental conditions .

Future Directions

The future directions of H-D-Phe-Pna research could involve further exploration of its role as a substrate for plasma kallikrein . Additionally, the development of methods for multiplexed screening of proteases within native environments, as mentioned in the Nature Communications study , could also be a promising direction for future research.

properties

IUPAC Name |

(2R)-2-amino-N-(4-nitrophenyl)-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c16-14(10-11-4-2-1-3-5-11)15(19)17-12-6-8-13(9-7-12)18(20)21/h1-9,14H,10,16H2,(H,17,19)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHIOWXZFDVUKQ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428590 | |

| Record name | H-D-Phe-Pna | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-D-Phe-Pna | |

CAS RN |

14235-18-8 | |

| Record name | H-D-Phe-Pna | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.